molecular formula C17H16F2N2O B13923768 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole

1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B13923768
M. Wt: 302.32 g/mol
InChI Key: QUNIAOKEWGGYNV-UHFFFAOYSA-N
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Description

1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, difluoro(phenoxy)methyl group, and a partially saturated imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones in the presence of trifluoroacetic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may utilize large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The Suzuki–Miyaura coupling reaction is also a potential method for forming carbon-carbon bonds in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated imidazole derivatives.

    Substitution: Substituted benzyl and phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. The difluoro(phenoxy)methyl group enhances its binding affinity and specificity for certain targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

  • 1-Benzyl-2-[fluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
  • 1-Benzyl-2-[chloro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
  • 1-Benzyl-2-[bromo(phenoxy)methyl]-4,5-dihydro-1H-imidazole

Comparison: 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole is unique due to the presence of two fluorine atoms in the phenoxy group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro, bromo, and fluoro analogs .

Properties

Molecular Formula

C17H16F2N2O

Molecular Weight

302.32 g/mol

IUPAC Name

1-benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydroimidazole

InChI

InChI=1S/C17H16F2N2O/c18-17(19,22-15-9-5-2-6-10-15)16-20-11-12-21(16)13-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI Key

QUNIAOKEWGGYNV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)C(OC2=CC=CC=C2)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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